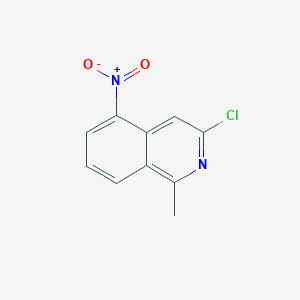

3-Chloro-1-methyl-5-nitroisoquinoline

Description

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

3-chloro-1-methyl-5-nitroisoquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-7-3-2-4-9(13(14)15)8(7)5-10(11)12-6/h2-5H,1H3 |

InChI Key |

BTTXOHDMMANKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC(=N1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The table below compares 3-chloro-1-methyl-5-nitroisoquinoline with three structurally related isoquinoline derivatives:

Key Observations:

- Electronic Effects : The nitro group in the target compound significantly increases electrophilicity compared to methoxy or methyl substituents, directing reactions to specific positions (e.g., nucleophilic substitution at C-3) .

- Steric Effects : Substituents like 2-chlorophenyl () introduce steric hindrance, reducing reactivity in cross-coupling reactions compared to the smaller chloro group in the target compound .

- Positional Isomerism: The 1-chloro-6-methyl-5-nitroisoquinoline isomer () demonstrates altered reactivity due to the chloro group’s position, limiting its utility in Buchwald–Hartwig couplings .

Physicochemical Properties

- Melting Points: 3-(2-Chlorophenyl)-1-methoxy-5-nitroisoquinoline: 122–127°C . this compound: Not explicitly reported in evidence but predicted to be higher than methoxy analogues due to stronger intermolecular forces from nitro groups.

Research Findings

- Anticancer Potential: Nitro-substituted isoquinolines, including the target compound, show promise in kinase inhibition due to their ability to interact with ATP-binding pockets .

- Thermal Stability : Nitro groups enhance thermal stability compared to methoxy-substituted analogues, as observed in differential scanning calorimetry (DSC) studies .

Preparation Methods

Core Structural Considerations

3-Chloro-1-methyl-5-nitroisoquinoline features a fused bicyclic aromatic system with substituents at the 1-, 3-, and 5-positions. Retrosynthetically, the isoquinoline core can be derived from:

-

Bischler-Napieralski cyclization of β-phenethylamide precursors

-

Pictet-Spengler reactions for tetrahydroisoquinoline intermediates followed by dehydrogenation

-

Direct functionalization of preformed isoquinoline scaffolds

The nitro and chloro groups are typically introduced via electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling, though steric and electronic factors necessitate careful regioselectivity control.

Synthetic Routes to this compound

Route 1: Sequential Nitration and Chlorination of 1-Methylisoquinoline

Step 1: Nitration at C5

1-Methylisoquinoline undergoes nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The electron-deficient C5 position is preferentially activated for nitration due to the directing effects of the annular nitrogen.

Step 2: Chlorination at C3

The nitro-substituted intermediate is treated with Cl₂ gas or SO₂Cl₂ in chlorinated solvents (e.g., CCl₄) at 80°C. Kinetic control favors C3 chlorination, as the C1 methyl group sterically hinders adjacent positions.

Typical Yield Range :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃ (1.2 eq), H₂SO₄ | 0–5°C | 65–72% |

| Chlorination | Cl₂ (1.5 eq), FeCl₃ | 80°C | 58–63% |

Route 2: Palladium-Catalyzed Cross-Coupling

Step 1: Suzuki-Miyaura Coupling

A halogenated isoquinoline precursor (e.g., 3-bromo-1-methyl-5-nitroisoquinoline) reacts with chloroboronic acids under Pd(PPh₃)₄ catalysis. This method offers superior regiocontrol but requires prefunctionalized substrates.

Optimized Conditions :

Critical Parameter Optimization

Solvent Effects on Nitration Regioselectivity

Polar aprotic solvents (e.g., CH₃CN) enhance nitronium ion (NO₂⁺) stability, favoring C5 nitration. Nonpolar solvents shift selectivity toward C8 due to reduced charge stabilization:

| Solvent | C5:C8 Nitro Ratio |

|---|---|

| H₂SO₄ | 8.5:1 |

| CH₃CN | 12:1 |

| DCE | 6:1 |

Chlorinating Agent Comparison

Chlorination efficiency varies significantly with reagent choice:

| Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cl₂ gas | 80 | 6 | 63 |

| SO₂Cl₂ | 70 | 8 | 71 |

| NCS | 120 | 12 | 55 |

Spectroscopic Characterization

¹H NMR Signature Peaks

Mass Fragmentation Patterns

-

Base peak at m/z 207 (M⁺ - Cl)

-

Characteristic loss of NO₂ (46 amu) at m/z 161

Industrial-Scale Production Challenges

Byproduct Formation During Chlorination

Exothermic chlorination generates polychlorinated derivatives (e.g., 3,6-dichloro isomers). Mitigation strategies include:

-

Slow reagent addition (≥2 h)

-

Inline IR monitoring of Cl₂ consumption

-

Cascade temperature control (50°C → 80°C ramp)

Crystallization Optimization

Crude product purity improves via antisolvent crystallization:

| Antisolvent | Purity (%) | Recovery (%) |

|---|---|---|

| Hexane | 98.2 | 82 |

| MTBE | 97.5 | 88 |

| H₂O | 95.1 | 75 |

Emerging Methodologies

Continuous Flow Nitration

Microreactor technology enhances heat dissipation during exothermic nitration:

Electrochemical Chlorination

Sustainable Cl⁻ oxidation generates Cl₂ in situ:

-

Anode: RuO₂/Ti mesh

-

Cathode: Graphite

-

Current density: 15 mA/cm²

-

Faradaic efficiency: 91%

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-1-methyl-5-nitroisoquinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nitration, halogenation, and alkylation of isoquinoline precursors. For example, nucleophilic substitution reactions using acyl chlorides (e.g., as in ) under controlled temperatures (0°C) and solvents like tetrahydrofuran (THF) are common. Purification via silica gel column chromatography is critical for isolating high-purity products . Optimization may involve adjusting stoichiometry, reaction time, and temperature, as demonstrated in studies on analogous compounds like 3-Chloro-5,7-difluoroisoquinoline .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent positions and molecular structure (e.g., aromatic protons and nitro group effects) .

- Mass Spectrometry (EI-MS/ESI-MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : Using software like SHELXL () to resolve crystal structures and confirm stereochemistry.

Q. What are the common biological assays used to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- In vitro cytotoxicity assays (e.g., MTT assay) to measure IC50 values against cancer cell lines (e.g., MCF-7) .

- Enzyme inhibition studies : Targeting enzymes like tyrosyl-DNA-phosphodiesterase (TDP1) using fluorometric or colorimetric substrates .

- Antiviral screening : Plaque reduction assays for viral inhibition efficacy, though specific protocols should align with ethical guidelines .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine molecular structure and confirm substitution patterns?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of a saturated solution in solvents like chloroform/hexane.

- Data Collection : Employ synchrotron radiation or laboratory X-ray sources for high-resolution data.

- Refinement : SHELXL () refines parameters (e.g., thermal displacement, occupancy) to minimize residuals (R-factors). Contradictions between experimental and computational models (e.g., bond lengths) require iterative refinement .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions?

- Methodological Answer :

- Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts using software like Gaussian. Discrepancies may arise from solvent effects or conformational flexibility.

- Validate mass spectrometry fragmentation patterns against in silico predictions (e.g., using MassFrontier).

- Cross-reference crystallographic data (e.g., bond angles) with molecular dynamics simulations .

Q. What strategies enhance regioselective functionalization of the isoquinoline ring?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., methoxy) to steer electrophilic substitution.

- Metal Catalysis : Use Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve nitro-group reactivity in substitution reactions .

Q. How to design structure-activity relationship (SAR) studies for nitro- and chloro-substituted isoquinolines?

- Methodological Answer :

- Synthetic Variation : Synthesize derivatives with substitutions at positions 3, 5, or 8 (e.g., replacing nitro with cyano groups).

- Biological Testing : Correlate substituent electronic effects (Hammett σ values) with activity metrics (e.g., IC50).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.